molecular formula C3H5N5O B1296314 2-(1h-Tetrazol-1-yl)acetamide CAS No. 26476-16-4

2-(1h-Tetrazol-1-yl)acetamide

Cat. No. B1296314
CAS RN: 26476-16-4
M. Wt: 127.11 g/mol
InChI Key: RICZCZUKMDBBBR-UHFFFAOYSA-N
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Description

“2-(1h-Tetrazol-1-yl)acetamide” is a chemical compound that has gained considerable attention in scientific research due to its unique properties and potential applications .


Synthesis Analysis

A convenient synthetic approach to similar compounds involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Another method involves the use of Ullmann-type reactions with various precursors, acyl-heteroarylamines, or pyrazoles of interest for pharmacomodulation .


Molecular Structure Analysis

The molecular formula of “2-(1h-Tetrazol-1-yl)acetamide” is C3H5N5O . The average mass is 127.105 Da, and the monoisotopic mass is 127.049408 Da .


Chemical Reactions Analysis

Ullmann-type reactions are becoming a major tool in medicinal chemistry . These Copper-catalyzed reactions with various precursors, acyl-heteroarylamines, or pyrazoles offer new disconnection approaches to compounds of interest .

Scientific Research Applications

Pharmaceutical Intermediates

2-(1H-Tetrazol-1-yl)acetamide: is an important raw material in the synthesis of various antibiotic drugs . Its structure allows it to act as a pharmaceutical intermediate, particularly in the development of novel antibiotics that can combat resistant strains of bacteria.

Coordination Chemistry

The compound exhibits excellent coordination properties, making it valuable in the study of coordination chemistry . It can form complexes with metals, which can be utilized in catalysis or as part of novel materials with specific magnetic or electronic properties.

Material Chemistry

In material chemistry, 2-(1H-Tetrazol-1-yl)acetamide serves as a precursor for materials that have unique electrostatic properties due to its planar structure and ability to stabilize negative charge through delocalization . This makes it suitable for creating materials with specific conductivity or absorption characteristics.

Oligonucleotide Synthesis

This compound is widely employed in oligonucleotide synthesis as an acidic activator of the coupling process . Its role is crucial in the formation of oligonucleotides, which are essential in genetic research and therapeutic applications.

Energetic Materials

2-(1H-Tetrazol-1-yl)acetamide: derivatives are explored for their potential as components in energetic materials like propellants and explosives . Their high nitrogen content and thermal stability make them candidates for “green” energetic materials that produce nitrogen upon decomposition.

Anticancer Research

There is ongoing research into the anti-proliferative properties of tetrazole derivatives, including 2-(1H-Tetrazol-1-yl)acetamide , in various cancer cell lines . These studies aim to develop new anticancer drugs that can effectively inhibit the growth of tumors.

Bioisosteres in Medicinal Chemistry

Tetrazoles, including 2-(1H-Tetrazol-1-yl)acetamide , act as nonclassical bioisosteres of carboxylic acids . Their similar pKa values allow them to mimic the biological activity of carboxylic acids, making them useful in drug design to improve pharmacokinetic properties.

Safety And Hazards

While the exact safety and hazards of “2-(1h-Tetrazol-1-yl)acetamide” are not explicitly stated in the sources, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions of “2-(1h-Tetrazol-1-yl)acetamide” could involve further exploration of its potential applications in various fields. The synthesis of novel compounds and evaluation of their antioxidant activity is one such direction .

properties

IUPAC Name

2-(tetrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2,(H2,4,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICZCZUKMDBBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301220
Record name 2-(1h-tetrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1h-Tetrazol-1-yl)acetamide

CAS RN

26476-16-4
Record name NSC141861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1h-tetrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the identified impurities found in cefazolin sodium drug substances and how are they related to 2-(1H-Tetrazol-1-yl)acetamide?

A1: Research has identified two previously unreported impurities in cefazolin sodium drug substance: N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity-I) and 2-{carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl}-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (Impurity-II) []. Notably, Impurity-I shares a structural similarity with 2-(1H-Tetrazol-1-yl)acetamide, differing only by the presence of a 2,2-dihydroxyethyl group attached to the nitrogen atom. This finding highlights the potential for 2-(1H-Tetrazol-1-yl)acetamide to be present as an impurity or degradation product in pharmaceuticals containing related structures.

Q2: How is the structure of 2-(1H-Tetrazol-1-yl)acetamide elucidated through spectroscopic techniques?

A2: While the provided research [] focuses on identifying impurities in cefazolin sodium and doesn't delve into the specific spectroscopic characterization of 2-(1H-Tetrazol-1-yl)acetamide, it indicates the use of techniques like LC-MS, LC-MS/MS, 1D and 2D NMR, and FT-IR to characterize similar compounds. These techniques can be extrapolated to understand the structural properties of 2-(1H-Tetrazol-1-yl)acetamide. For instance:

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